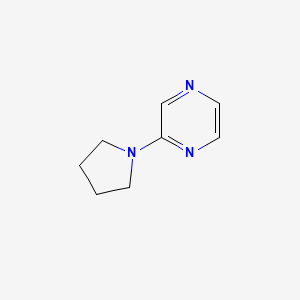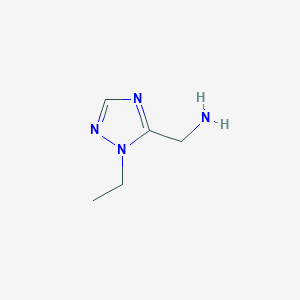
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine
Overview
Description
“(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” is a heterocyclic compound . It is also known as 1H-1,2,4-Triazole-5-methanamine, 1-ethyl- . It has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” is C5H10N4 . The molecular weight is 126.16 . The InChI key is UTZRGHWMHOTRDA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” has a molecular weight of 126.16 . It has a topological polar surface area of 42.7 . The compound is canonicalized and has a covalently-bonded unit count of 3 .
Scientific Research Applications
Antimicrobial Activities
A study on quinoline derivatives carrying 1,2,3-triazole moiety, including compounds similar to (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities. These derivatives were synthesized through multi-step reactions and evaluated against pathogenic strains, showing potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Bi-functional Surfactants
Research on amphiphilic tris(triazolyl)amines, which include structures like (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine, revealed their potential as bi-functional surfactants. These compounds were studied for their ability to serve as N donor ligands and surfactants in copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022).
Anticancer Agents
A study on novel indole-based small molecules incorporating triazole structures, akin to (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine, demonstrated potent growth inhibitory action against human cancer cell lines. These compounds were synthesized and characterized, with some showing significant action in prostate hyperplasia animal models (Panathur et al., 2013).
Tetrel Bonding Interactions
Research on triazole derivatives, including structures similar to (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine, focused on their ability to form self-assembled dimers in solid states through O⋯π-hole tetrel bonding interactions. This study enhances the understanding of nucleophilic/electrophilic interactions in such compounds, which could have implications in materials science (Ahmed et al., 2020).
Synthesis of Novel Nanocatalysts
A study explored the synthesis of immobilized copper (triazole-5-yl)methanamine complexes onto MCM-41 as a novel recyclable nanocatalyst. This catalyst was used for the synthesis of pyridine-containing pseudopeptides, showing potential in catalytic applications (Akbarikalani et al., 2020).
properties
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXTJZIRMQJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



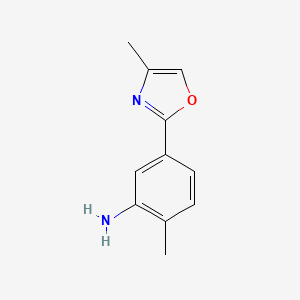
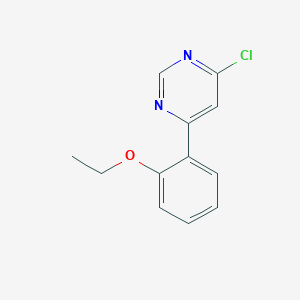
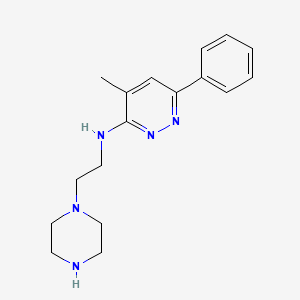
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
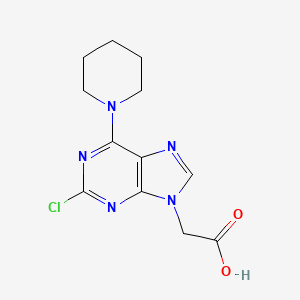
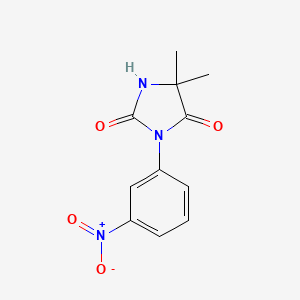
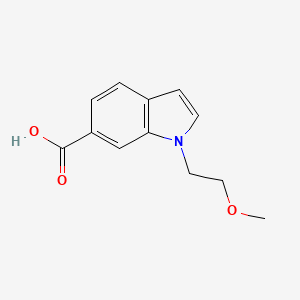
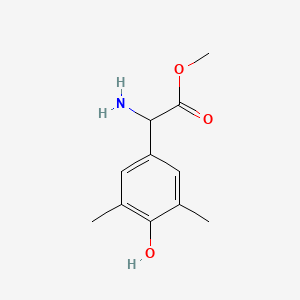
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
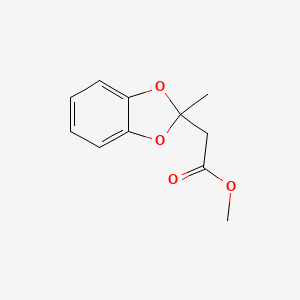
![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)


